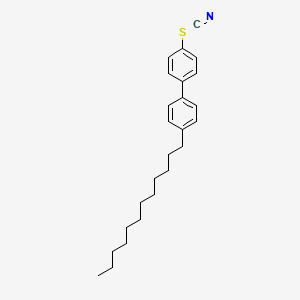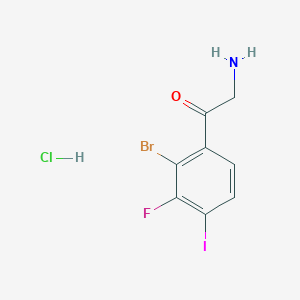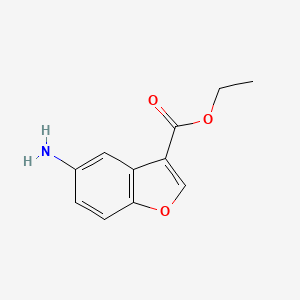![molecular formula C10H2Br2O4 B12871685 2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione](/img/structure/B12871685.png)
2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromofuro2,3-fbenzofuran-4,8-dione is a complex organic compound characterized by its unique structure, which includes bromine atoms and a fused benzofuran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dibromofuro2,3-fbenzofuran-4,8-dione typically involves multi-step organic reactions. One common method includes the bromination of furo2,3-fbenzofuran-4,8-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,6-dibromofuro2,3-fbenzofuran-4,8-dione .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromofuro2,3-fbenzofuran-4,8-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The furobenzofuran core can undergo cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2,6-Dibromofuro2,3-fbenzofuran-4,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 2,6-dibromofuro2,3-fbenzofuran-4,8-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and the furobenzofuran core play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2,6-Dibromobenzo[1,2-b4,5-b’]dithiophene-4,8-dione: This compound shares a similar brominated structure but contains sulfur atoms instead of oxygen.
3,7-Dihydrobenzo[1,2-b4,5-b’]difuran-2,6-dione: This compound has a similar furobenzofuran core but lacks bromine atoms
Uniqueness: 2,6-Dibromofuro2,3-fbenzofuran-4,8-dione is unique due to its specific bromination pattern and the presence of the furobenzofuran core.
Properties
Molecular Formula |
C10H2Br2O4 |
|---|---|
Molecular Weight |
345.93 g/mol |
IUPAC Name |
2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione |
InChI |
InChI=1S/C10H2Br2O4/c11-5-1-3-7(13)10-4(2-6(12)16-10)8(14)9(3)15-5/h1-2H |
InChI Key |
KWCDLFBQUBSVRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC2=C1C(=O)C3=C(C2=O)C=C(O3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


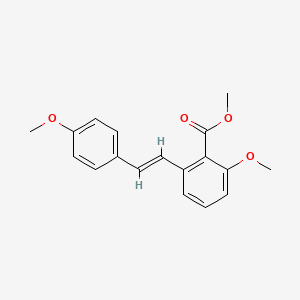
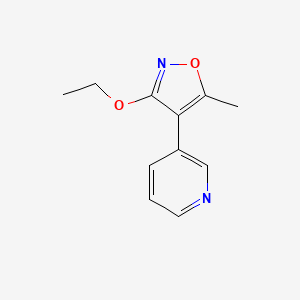
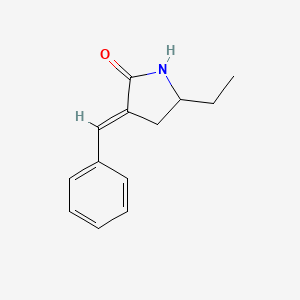
![4-(trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12871623.png)
![3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871644.png)
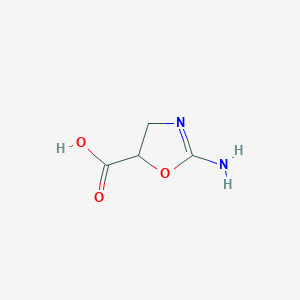

![4-(Benzo[d]thiazol-2-yl)-1H-1,2,3-triazol-5-amine](/img/structure/B12871657.png)
